1,3-dioxo-N-(2-phenylphenyl)-2-(pyridin-3-ylmethyl)isoindole-5-carboxamide
Overview
Description
1,3-dioxo-N-(2-phenylphenyl)-2-(pyridin-3-ylmethyl)isoindole-5-carboxamide is a complex organic compound that belongs to the class of isoindole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dioxo-N-(2-phenylphenyl)-2-(pyridin-3-ylmethyl)isoindole-5-carboxamide typically involves multi-step organic reactions. The starting materials often include isoindole derivatives, phenylphenyl compounds, and pyridine derivatives. Common synthetic routes may involve:
Condensation reactions: Combining isoindole derivatives with phenylphenyl compounds under acidic or basic conditions.
Amidation reactions: Forming the carboxamide group through the reaction of carboxylic acids with amines or ammonia.
Cyclization reactions: Creating the isoindole ring structure through intramolecular reactions.
Industrial Production Methods
Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Catalysts: Using catalysts to enhance reaction rates and selectivity.
Purification techniques: Employing methods such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-dioxo-N-(2-phenylphenyl)-2-(pyridin-3-ylmethyl)isoindole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups to lower oxidation states using reducing agents.
Substitution: Replacement of functional groups with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents such as dichloromethane, ethanol, and acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1,3-dioxo-N-(2-phenylphenyl)-2-(pyridin-3-ylmethyl)isoindole-5-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression and replication.
Comparison with Similar Compounds
Similar Compounds
1,3-dioxo-N-(2-phenylphenyl)-2-(pyridin-2-ylmethyl)isoindole-5-carboxamide: A similar compound with a different position of the pyridine ring.
1,3-dioxo-N-(2-phenylphenyl)-2-(pyridin-4-ylmethyl)isoindole-5-carboxamide: Another analog with a different pyridine ring position.
Uniqueness
1,3-dioxo-N-(2-phenylphenyl)-2-(pyridin-3-ylmethyl)isoindole-5-carboxamide is unique due to its specific structural configuration, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
1,3-dioxo-N-(2-phenylphenyl)-2-(pyridin-3-ylmethyl)isoindole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19N3O3/c31-25(29-24-11-5-4-10-21(24)19-8-2-1-3-9-19)20-12-13-22-23(15-20)27(33)30(26(22)32)17-18-7-6-14-28-16-18/h1-16H,17H2,(H,29,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTBXCMRCQKNJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)CC5=CN=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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